molecular formula C19H20N6O B2996928 N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide CAS No. 1173526-42-5

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

Cat. No. B2996928
CAS RN: 1173526-42-5
M. Wt: 348.41
InChI Key: WRSJYVABVNBZFF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a synthetic compound that is widely used in scientific research applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds are a significant focus in medicinal chemistry due to their diverse biological activities. N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide, as a complex heterocyclic structure, is involved in the synthesis of various heterocyclic compounds. For example, the asymmetric unit of a related compound, consisting of crystallographically independent molecules, displayed weak intra- and intermolecular interactions, illustrating the compound's potential as a building block in crystalline structures and its relevance in studying molecular interactions (Yanggen Hu, Zheng-Rong Zhu, Yu-Lu Chen, 2007).

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties, indicating the potential use of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide in developing new antimicrobial agents. For instance, chlorosubstituted imidazolyl cinnamamide derivatives displayed strong antibacterial and antifungal activities, suggesting that modifications to the cinnamamide moiety can lead to potent antimicrobial agents (V Padmavathi, C Prema Kumari, B C Venkatesh, A Padmaja, 2011).

Antineoplastic Agents

The search for new antineoplastic (anti-cancer) agents involves the synthesis of various heterocyclic derivatives, including those similar to N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide. Some derivatives have shown a variable degree of antineoplastic activity against cancer cell lines, indicating the compound's potential role in cancer research and treatment development (A. Abdel-Hafez, 2007).

Corrosion Inhibition

The chemical structure of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide suggests its potential use in corrosion inhibition studies. Similar compounds have been evaluated for their efficiency as corrosion inhibitors, providing insights into the molecular interactions and reactivity that protect metals from corrosion in acidic media (J. Cruz, R. Martinez, J. Genescà, E. García-Ochoa, 2004).

properties

IUPAC Name

(E)-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-20-11-12-25(15)18-13-17(23-14-24-18)21-9-10-22-19(26)8-7-16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3,(H,22,26)(H,21,23,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSJYVABVNBZFF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

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